molecular formula C24H26O9 B1676864 Mulberroside C CAS No. 102841-43-0

Mulberroside C

Cat. No. B1676864
M. Wt: 458.5 g/mol
InChI Key: OHVJCFZJKPEJRL-BOWLQXBNSA-N
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Description

Mulberroside C is one of the main bioactive constituents in mulberry (Morus alba L.) . It is a HCV replicon inhibitor with antiviral activity .


Synthesis Analysis

Mulberroside C is found in Morus Alba Linn, a popular medicinal plant . It has been examined for its effect on the regulation of phosphoproteins, platelet-activating factors, and binding molecules .


Molecular Structure Analysis

Mulberroside C has a molecular formula of C24H26O9 . Its average mass is 458.458 Da and its monoisotopic mass is 458.157684 Da .


Chemical Reactions Analysis

Mulberroside C has been studied for its effect on the regulation of phosphoproteins, platelet-activating factors, and binding molecules . It has been found to inhibit agonist-induced human platelet aggregation in a dose-dependent manner .


Physical And Chemical Properties Analysis

Mulberroside C has a boiling point of 735.5±60.0 °C and a density of 1.470±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Neuroprotective Effects

Mulberroside A, a derivative of Mulberroside C, exhibits potential neuroprotective properties. In a study by (Wang et al., 2014), it was shown to protect rat cortical neurons against ischemic impairment. This suggests potential applications in treating brain ischemic injuries.

Uricosuric and Nephroprotective Effects

Mulberroside A also demonstrates uricosuric and nephroprotective effects. According to (Wang et al., 2011), it can effectively treat hyperuricemia and gout by influencing renal urate excretion and protecting against renal dysfunction.

Enhancement Through UV Irradiation

The production of Mulberroside A can be enhanced using UV irradiation, as shown in a study by (Pongkitwitoon et al., 2020). This method significantly increases the content of Mulberroside A in cell suspension cultures of Morus alba L.

Drug Interaction and P-gp Regulation

Mulberroside A influences the expression and function of P-glycoprotein (P-gp), which is crucial in drug-drug and herb-drug interactions. (Li et al., 2014) found that Mulberroside A can down-regulate P-gp expression and function, suggesting its importance in predicting herb-drug interactions.

Metabolism in Rats

Research by (Zhaxi et al., 2010) identified the major metabolites of Mulberroside A in rats, which provides insight into its biotransformation and potential therapeutic applications.

Antiplatelet Activity

Mulberroside C specifically has been found to have antiplatelet activity. (Kwon et al., 2021) demonstrated its effectiveness in inhibiting human platelet aggregation, suggesting potential applications in preventing thrombosis-mediated cardiovascular diseases.

Metabolism Characterization

The metabolism of Mulberroside A has been studied by (Zhang et al., 2022), providing a comprehensive analysis of its metabolic characteristics and mechanism of action. This research is crucial for understanding its therapeutic potential.

Interaction with PXR

Mulberroside A's interaction with the pregnane X receptor (PXR) was studied by (Li et al., 2017). It was found to suppress PXR-mediated transactivation and P-gp expression, highlighting its role in potential herb-drug interactions.

Antiviral Activity

A study by (Cao et al., 2021) found that Mulberroside C exhibits antiviral activity against Enterovirus A71, demonstrating its potential as a therapeutic agent for viral infections.

Safety And Hazards

Mulberroside C should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJCFZJKPEJRL-BOWLQXBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908083
Record name 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mulberroside C

CAS RN

102841-43-0
Record name Mulberroside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
J Vora, S Velhal, S Sinha, V Patel… - HIV medicine, 2021 - Wiley Online Library
… Among four different mulberrosides, mulberroside C showed the highest binding affinity in that study; hence, we focused here on the activity of mulberroside C, a bioactive …
Number of citations: 7 onlinelibrary.wiley.com
HW Kwon, DH Lee, MH Rhee, JH Shin - Genes, 2021 - mdpi.com
… the containing component mulberroside C. We examine the effect of mulberroside C on the … is dose-dependently inhibited by mulberroside C without cytotoxicity, and it decreased Ca 2…
Number of citations: 1 www.mdpi.com
Y Cao, E Lei, L Li, J Ren, X He, J Yang… - European Journal of …, 2021 - Elsevier
… Mulberroside C was demonstrated to be a promising capsid binding inhibitor. Mechanism study has shown that Mulberroside C … Taken together, the compound Mulberroside C reported …
Number of citations: 8 www.sciencedirect.com
K Hirakura, Y Fujimoto, T Fukai… - Journal of Natural …, 1986 - ACS Publications
… Accordingly, mulberroside C can be characterized as moracin P-3 '- -ß-D-xylopyranoside. To the author’s knowledge, 2 is the first example of a 2-arylbenzofuran glycoside found in …
Number of citations: 56 pubs.acs.org
J Du, ZD He, RW Jiang, WC Ye, HX Xu, PPH But - Phytochemistry, 2003 - Elsevier
… compounds kuwanon S, mulberroside C, cyclomorusin, … μg/ml), whereas mulberroside C showed weak activity (IC 50 … μg/ml), whereas mulberroside C showed weak activity (IC 50 …
Number of citations: 361 www.sciencedirect.com
L Liu, X Geng, J Zhang, S Li… - Chemical biology & drug …, 2022 - Wiley Online Library
… In comparison, compounds Demethyleneberberine and Mulberroside C had weakened binding affinities mainly associated with the decreased ΔE vdw . Although electrostatic free …
Number of citations: 5 onlinelibrary.wiley.com
YM Syah, SA Achmad, EL Ghisalberti, EH Hakim… - Fitoterapia, 2000 - Elsevier
… A new stilbene dimer, andalasin A (1), together with the known stilbene oxyresveratrol and the 2-arylbenzofuran glycoside mulberroside C, have been isolated from the wood of Morus …
Number of citations: 44 www.sciencedirect.com
J Vora, S Patel, M Athar, S Sinha… - Journal of …, 2019 - Taylor & Francis
… Based on combined results of our computational study, chebulic acid, curcumin, mulberroside A and mulberroside C are the potential compounds. These compounds could be further …
Number of citations: 55 www.tandfonline.com
HY Lee, JH Yum, YK Rho, SJ Oh, HS Choi… - Planta …, 2007 - thieme-connect.com
… Fractionation of the extract by monitoring antiviral activity with a replicon cell-based assay resulted in the isolation of five compounds, mulberroside C (1), moracin P (2), moracin O (3), …
Number of citations: 34 www.thieme-connect.com
J Vora, M Athar, S Sinha, PC Jha… - Current HIV …, 2020 - ingentaconnect.com
… As a follow up of this idea, we have identified natural antiHIV hits namely Curcumin, Chebulic acid and Mulberroside C against prime targets of HIV using molecular docking, 3DQSAR, …
Number of citations: 8 www.ingentaconnect.com

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